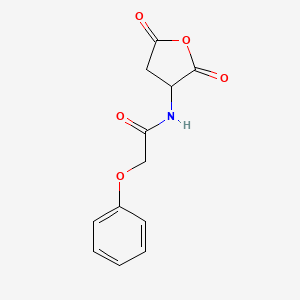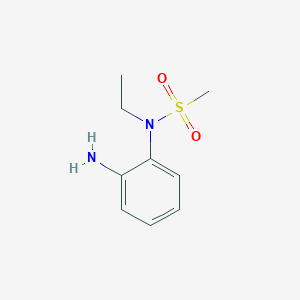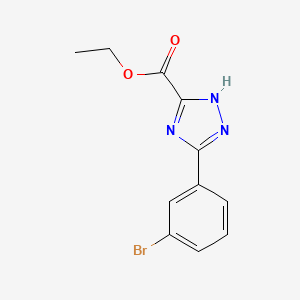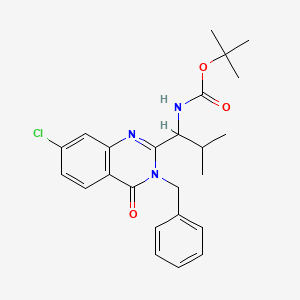![molecular formula C8H12N4O4 B12106710 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil CAS No. 55441-54-8](/img/structure/B12106710.png)
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil is a synthetic compound with the molecular formula C8H9D3N4O4 and a molecular weight of 231.22 . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves several steps. One common method includes the reaction of ethyl carbamate with 4-amino-1-methyluracil under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acids and their analogs.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves its interaction with specific molecular targets. In biological systems, it may mimic or interfere with the function of natural nucleobases, affecting processes like DNA replication and RNA transcription. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil include other uracil derivatives and pyrimidine analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
5-Fluorouracil: A widely used anticancer drug.
6-Azauracil: Used in biochemical research to study RNA synthesis.
This compound is unique due to its specific modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
55441-54-8 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
ethyl N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14) |
InChI Key |
OJERWLCKFBQUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)


![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)




![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
